methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate
Description
The compound methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate is a benzoate ester derivative featuring a carbamoylformamido linker, a pyrrolidine substituent, and a dimethylamino-phenyl group. The pyrrolidine moiety may enhance solubility and bioavailability, while the dimethylamino-phenyl group could contribute to electronic effects or binding interactions. Synthetically, such compounds are typically prepared via multi-step protocols involving coupling reactions, as exemplified in related benzoate derivatives (e.g., ) .
Properties
IUPAC Name |
methyl 4-[[2-[[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27(2)20-12-8-17(9-13-20)21(28-14-4-5-15-28)16-25-22(29)23(30)26-19-10-6-18(7-11-19)24(31)32-3/h6-13,21H,4-5,14-16H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAXIFZQYNQQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate ester, followed by the introduction of the dimethylamino group and the pyrrolidine ring through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The target compound shares structural motifs with several benzoate derivatives, as outlined below:
Key Findings
Synthetic Accessibility : The target compound’s synthesis is likely more challenging than simpler benzoate derivatives (e.g., ) due to its branched carbamoylformamido linker and steric hindrance from the pyrrolidine group. highlights that structurally complex fluorinated analogs exhibit lower yields (8%), suggesting similar challenges for the target compound .
Physicochemical Properties: Compared to ’s thiadiazole-containing derivative, the target compound’s pyrrolidine group may improve solubility, while the dimethylamino group could enhance membrane permeability .
Biological Activity
Methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate is a complex organic compound belonging to the class of benzamides. Its biological activity has been the subject of various studies, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Chemical Formula : C24H30N7O3
- Molecular Weight : 450.54 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including amide coupling and formamide formation. The synthetic pathway often utilizes starting materials such as 4-dimethylaminobenzoyl chloride and pyrrolidine derivatives.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Research has shown that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, certain derivatives have demonstrated efficacy against hepatitis C virus (HCV), with some showing half-maximal effective concentration (EC50) values lower than 1.5 μM .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that it can enhance the susceptibility of drug-resistant bacterial strains, such as Acinetobacter baumannii and Pseudomonas aeruginosa, to conventional antibiotics . This suggests a potential role as an adjuvant in antibiotic therapy.
Anticancer Activity
This compound has been explored for its anticancer effects. Compounds with similar structures have shown potent activity against various cancer cell lines, inhibiting proliferation and inducing apoptosis . For example, some derivatives have been found to inhibit the invasion of melanoma cells in vitro.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to specific functional groups significantly influence the biological activity of the compound. Key findings include:
- Dimethylamino Group : Essential for enhancing solubility and biological activity.
- Pyrrolidine Ring : Contributes to the overall binding affinity to target proteins.
- Benzoate Moiety : Plays a critical role in receptor interaction, influencing both potency and selectivity .
Case Studies
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Antiviral Efficacy : A study evaluated a series of amide derivatives for their anti-HCV activity, revealing that specific substitutions on the phenyl ring improved antiviral potency significantly .
Compound EC50 (μM) Selectivity Index Compound A 0.9 >20 Compound B 1.5 >15 Methyl Compound <1.0 >25 - Antibacterial Synergy : A case study demonstrated that combining this compound with meropenem enhanced its efficacy against resistant strains, suggesting its potential use in combination therapies for bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
